BenchChemオンラインストアへようこそ!

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Antituberculosis MDR-TB XDR-TB

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-37-5, molecular formula C₁₂H₁₂N₄S, MW 244.32 g/mol) is a heterocyclic small molecule that fuses an imidazo[1,2-a]pyridine bicycle with a 2-aminothiazole moiety. The compound belongs to the ChemBridge screening collection family and is commercially supplied by multiple vendors at ≥98% purity (HPLC) for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns.

Molecular Formula C12H12N4S
Molecular Weight 244.32 g/mol
Cat. No. B11868636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Molecular FormulaC12H12N4S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C
InChIInChI=1S/C12H12N4S/c1-7-3-4-16-10(5-7)14-8(2)11(16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)
InChIKeyZRCXPWKXMLMHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine – Core Scaffold Identity and Procurement Baseline


4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS 886507-37-5, molecular formula C₁₂H₁₂N₄S, MW 244.32 g/mol) is a heterocyclic small molecule that fuses an imidazo[1,2-a]pyridine bicycle with a 2-aminothiazole moiety . The compound belongs to the ChemBridge screening collection family and is commercially supplied by multiple vendors at ≥98% purity (HPLC) for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns . Its defining structural features—the 2,7-dimethyl substitution pattern on the imidazopyridine ring and the free primary amine at the thiazole 2-position—distinguish it from regioisomeric and N-substituted analogs that share the same molecular formula but differ in methyl group placement or amine derivatization status .

Why Regioisomeric or N-Substituted Analogs Cannot Substitute for 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine


Within the C₁₂H₁₂N₄S isomeric family, the three dimethyl regioisomers—2,6-, 2,7-, and 2,8-dimethyl—share identical molecular weight and elemental composition but are chemically non-interchangeable . The 2,7-dimethyl substitution pattern is uniquely validated in peer-reviewed medicinal chemistry literature: the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold has demonstrated MIC₉₀ values ≤1 μM against multi-drug resistant and extensively drug-resistant Mycobacterium tuberculosis strains, whereas the 2,6-dimethyl series has not been reported with comparable potency data [1]. Furthermore, the free primary amine at the thiazole 2-position provides a synthetic diversification handle absent in N-substituted derivatives such as ChemBridge 5933543 (N-(4-methoxyphenyl)) or CAS 315704-15-5 (N-(4-carboxyphenyl)), which are locked into a single pharmacophore configuration [2]. Generic substitution with an incorrect regioisomer or pre-derivatized analog therefore risks both loss of scaffold-validated biological potential and forfeiture of downstream synthetic flexibility.

Quantitative Differentiation Evidence: 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine vs. Closest Analogs


Regioisomeric Differentiation: 2,7-Dimethyl Scaffold Has Exclusive Published Anti-TB Potency Validation (MIC₉₀ ≤ 1 μM)

Among the three dimethyl regioisomers sharing the formula C₁₂H₁₂N₄S, only the 2,7-dimethyl substitution pattern is supported by peer-reviewed quantitative anti-TB data. Moraski et al. (2011) reported that seven 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides achieved MIC₉₀ values ≤1 μM against multiple drug-resistant and extensively drug-resistant M. tuberculosis strains [1]. In contrast, no equivalent potency data exist in the primary literature for 2,6-dimethyl or 2,8-dimethyl imidazo[1,2-a]pyridine-thiazole congeners . The 2,7-dimethyl pattern is explicitly characterized as 'a drug-like and synthetically accessible class of anti-TB agents that have excellent selective potency against multi- and extensive drug resistant TB and encouraging pharmacokinetics' [1].

Antituberculosis MDR-TB XDR-TB imidazopyridine scaffold validation

Free Amine Synthetic Handle: MW 244.32 vs. N-Substituted Derivatives (MW ≥ 364.42)

The target compound (MW 244.32) possesses a free primary amine at the thiazole 2-position, enabling direct derivatization via amide coupling, reductive amination, or urea formation without deprotection steps . By contrast, the closest N-substituted analog with published biological data—4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic acid (CAS 315704-15-5, MW 364.42)—is pre-functionalized with a 4-carboxyphenyl group and cannot be diversified at the thiazole amine without cleaving the existing bond . This MW difference of +120.10 Da (49% larger) also moves the N-substituted derivative outside the Rule of Three fragment space (MW ≤ 300 Da), limiting its utility in FBDD campaigns [1]. ChemBridge 5933543 (N-(4-methoxyphenyl) analog) similarly locks the amine as a secondary aniline at MW 416.3 (hydrobromide salt) .

Fragment-based drug discovery synthetic diversification medicinal chemistry primary amine handle

Scaffold-Level Anti-Klebsiella pneumoniae Activity: 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives Achieve MIC 4.8 µg/mL

The 2,7-dimethylimidazo[1,2-a]pyridine core has demonstrated direct antibacterial activity against the Gram-negative ESKAPE pathogen Klebsiella pneumoniae. Mali et al. (2023) reported that compound SM-IMP-02, a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, exhibited MIC values of 4.8 µg/mL against both K. pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051, with DFT analysis confirming this compound had the lowest global hardness (2.215 eV) and highest global softness (0.226 eV) in the series, correlating with maximal reactivity [1]. Notably, the study established that dibromo substitution on the imidazopyridine ring enhances antibacterial potency relative to unsubstituted (8-H) analogs, and that the 2,7-dimethyl scaffold is a privileged chemotype for this activity [1]. No comparable quantitative antibacterial data exist for the 2,6-dimethyl or 2,8-dimethyl regioisomers of the thiazol-2-amine series .

Antibacterial Klebsiella pneumoniae Gram-negative imidazopyridine MIC

Huntington's Disease Target Validation: N-(4-Carboxyphenyl) Derivative of the Same Core Is a Published RE1/NRSE Silencing Modulator

The closest published analog to the target compound—4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic acid (CAS 315704-15-5)—was identified as a potent modulator of RE1/NRSE silencing activity in a cell-based gene reporter assay for Huntington's disease (HD) [1]. Leone et al. (2008) conducted a comprehensive SAR and 3D-QSAR study on a library of 2-aminothiazole derivatives, demonstrating that substitution at the thiazole 4-position with the 2,7-dimethylimidazo[1,2-a]pyridin-3-yl group contributes to REST/NRSF modulation—a mechanism implicated in BDNF transcriptional repression in HD pathology [1]. The target compound (886507-37-5) shares the identical core scaffold with this validated HD-relevant chemotype, differing only at the thiazole 2-amino substituent (free -NH₂ vs. -NH-(4-carboxyphenyl)), making it a direct precursor for further SAR exploration . No other dimethyl regioisomer (2,6- or 2,8-) has been reported in the context of REST/NRSF modulation [2].

Huntington's disease REST/NRSF transcriptional repression neurodegeneration 2-aminothiazole

Commercial Availability and Purity Benchmarking Across Regioisomers: 2,7-Dimethyl Variant Has the Broadest Multi-Vendor Supply

All three dimethyl regioisomers (2,6-, 2,7-, and 2,8-dimethyl) are commercially available at ≥98% purity (HPLC), but the 2,7-dimethyl variant (886507-37-5) is listed by the broadest set of confirmed suppliers including Leyan (Catalog 1799040, 98%), MolCore (NLT 98%, ISO-certified), and CymitQuimica (Min. 95%) . The 2,6-dimethyl regioisomer (886507-28-4) is available from Leyan (Catalog 1799038) and MolCore ; the 2,8-dimethyl regioisomer (886507-40-0) is available from Leyan (Catalog 1633661) and MolCore . Critically, only the 2,7-dimethyl variant has a linked derivative with published biological mechanism-of-action data in a disease-relevant assay (Huntington's disease RE1/NRSE modulation, see Evidence Item 4) [1], adding procurement value beyond simple chemical availability.

Procurement commercial availability purity supply chain regioisomer

Recommended Application Scenarios for 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With a molecular weight of 244.32 Da and a free primary amine handle, 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is well-suited for fragment library assembly. Its MW falls within the Rule of Three guideline (MW ≤ 300 Da), and the 2,7-dimethylimidazo[1,2-a]pyridine scaffold has literature-precedented binding to disease-relevant targets including the RE1/NRSE transcriptional repression complex in Huntington's disease [1]. Unlike pre-functionalized N-substituted analogs (MW ≥ 364 Da), the free amine permits subsequent fragment growing, linking, or merging strategies without deprotection, maximizing hit evolution potential .

Anti-Tuberculosis Lead Generation Starting from a Validated 2,7-Dimethyl Scaffold

The 2,7-dimethylimidazo[1,2-a]pyridine core has been validated as an anti-TB pharmacophore with MIC₉₀ values ≤1 μM against MDR-TB and XDR-TB strains [1]. The target compound provides the 2-aminothiazole variant of this scaffold, offering a structurally distinct starting point relative to the published 3-carboxamide series. Medicinal chemistry teams can elaborate the free amine to explore thiazole-2-position SAR while retaining the privileged 2,7-dimethyl substitution pattern . The compound's availability from multiple ISO-certified vendors at ≥98% purity supports reproducible SAR campaigns .

Huntington's Disease REST/NRSF Pathway Probe Development

The N-(4-carboxyphenyl) derivative of this exact core scaffold (CAS 315704-15-5) is a confirmed modulator of RE1/NRSE silencing activity, a pathway implicated in BDNF transcriptional repression in Huntington's disease [1]. Procurement of the free amine precursor (886507-37-5) enables systematic SAR exploration around the thiazole 2-amino position to optimize potency, selectivity, and CNS drug-like properties, guided by the published 3D-QSAR pharmacophore model from Leone et al. (2008) [1]. No 2,6- or 2,8-dimethyl regioisomer has been linked to this mechanism, making the 2,7-isomer the only viable entry point .

Antibacterial Screening Against Gram-Negative ESKAPE Pathogens

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold has demonstrated MIC values of 4.8 µg/mL against Klebsiella pneumoniae ATCC 4352 (carboxamide derivative SM-IMP-02) [1]. The target compound replaces the 3-carboxamide with a 3-(2-aminothiazole) moiety, providing a chemically distinct vector for structure-activity relationship expansion while retaining the antibacterial-privileged 2,7-dimethyl core. The free amine can be derivatized to explore electronic and steric effects on anti-Klebsiella potency, informed by the DFT-based electronic property trends established for this scaffold class [1].

Quote Request

Request a Quote for 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.